Tert-butyl Piperidine-3-carboxylate

Description

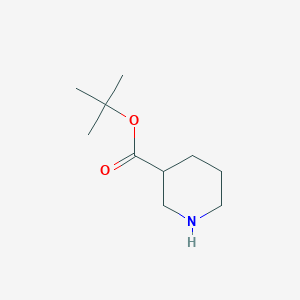

Tert-butyl piperidine-3-carboxylate is a piperidine derivative featuring a tert-butyl ester group at the 1-position and a carboxylate moiety at the 3-position of the piperidine ring. The tert-butyl group is commonly employed as a protecting group for carboxylic acids due to its steric bulk, which enhances stability against hydrolysis and metabolic degradation . Piperidine scaffolds are prevalent in pharmaceuticals, agrochemicals, and organic synthesis intermediates, making this compound a valuable building block for further functionalization.

Properties

IUPAC Name |

tert-butyl piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNAXBBEIVHVQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301180-05-2 | |

| Record name | 1,1-Dimethylethyl 3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301180-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl piperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Tert-butyl piperidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive compounds.

Biology: The compound can be used as a probe in biological studies to understand the role of piperidine derivatives in biological systems.

Medicine: It serves as an intermediate in the synthesis of drugs that target various diseases.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl piperidine-3-carboxylate exerts its effects depends on its specific application. In pharmaceutical synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the final drug product.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Piperidine-3-carboxylate Derivatives

Table 2: Calculated Molecular Weights of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Methyl-N-methyl piperidine-3-carboxylate | C₈H₁₅NO₂ | 157.21 |

| Ethyl piperidine-3-carboxylate hydrochloride | C₈H₁₆ClNO₂ | 193.67 |

| tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C₁₀H₂₀N₂O₂ | 200.28 |

Research Findings and Trends

- Steric Effects : Tert-butyl esters exhibit superior hydrolytic stability compared to methyl or ethyl analogs, making them ideal for prolonged synthetic workflows .

- Bioactivity Trade-offs : While smaller esters (methyl, ethyl) enhance solubility and antimicrobial activity, tert-butyl derivatives may offer better blood-brain barrier penetration in CNS-targeting drugs .

- Chirality : Enantiopure tert-butyl piperidine carboxylates (e.g., (R)- or (S)-configurations) are critical in asymmetric catalysis and enantioselective drug design .

Biological Activity

Tert-butyl piperidine-3-carboxylate, also known as (S)-tert-butyl (3S)-piperidine-3-carboxylate, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its applications in drug synthesis, neuroprotective properties, and interactions with biological systems.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: Approximately 197.28 g/mol

Structural Features: The compound features a tert-butyl group attached to the nitrogen of the piperidine ring and a carboxylate functional group at the 3-position, contributing to its unique chemical properties.

Biological Activity Overview

This compound is not biologically active in its original form; however, its derivatives exhibit various functionalities that can interact with biological receptors and enzymes. These interactions may lead to therapeutic effects, particularly in the context of neurological disorders.

Key Biological Activities:

-

Precursor in Pharmaceutical Synthesis:

- Serves as a building block for synthesizing various biologically active molecules.

- Its derivatives have been studied for potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems.

-

Neuroprotective Properties:

- Research indicates that derivatives of this compound may possess neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.

-

Modulation of Neurotransmitter Systems:

- Studies have shown that certain derivatives can influence neurotransmitter receptors, suggesting a role in synaptic transmission modulation.

Case Studies and Experimental Data

- Synthesis and Evaluation of Derivatives:

- Inhibition of NLRP3 Pyroptosis:

Data Table: Biological Activity Comparison

| Compound Name | Activity Type | Findings |

|---|---|---|

| Tert-butyl (3S)-piperidine-3-carboxylate | Neuroprotective | Potential modulation of neurotransmitter systems; further studies needed |

| Derivatives A (e.g., N-(substituent) | NLRP3 Inhibition | Significant reduction in pyroptosis in THP-1 cells |

| Derivatives B (e.g., modified amines) | Binding Affinity | High binding affinity to dopamine receptors; implications for psychiatric disorders |

Safety and Handling

While this compound itself is not classified as highly toxic, it is essential to handle it with care due to potential irritant properties associated with tert-butylating agents. Appropriate personal protective equipment (PPE) should be used when conducting experiments involving this compound .

Preparation Methods

Reaction Conditions and Optimization

The protection step typically involves reacting piperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). A representative protocol uses a 1:1.2 molar ratio of piperidine-3-carboxylic acid to Boc₂O in tetrahydrofuran (THF) at 0–25°C. The reaction achieves near-quantitative yields when conducted under anhydrous conditions, as moisture can hydrolyze the Boc anhydride prematurely.

Key Parameters :

-

Solvent : THF or dichloromethane (DCM).

-

Base : TEA (1.5 equiv) or DMAP (catalytic).

-

Temperature : 0°C to room temperature.

Industrial-scale production often employs continuous flow reactors to enhance efficiency and minimize side reactions. For instance, a scaled-up synthesis of a related Boc-protected piperidine derivative achieved an 80% yield using Cu(OTf)₂ and a chiral ligand under photochemical conditions.

Esterification of the Carboxylic Acid Group

Following Boc protection, the carboxylic acid moiety at the 3-position of the piperidine ring is esterified to form the tert-butyl ester. This step ensures compatibility with subsequent synthetic transformations, such as nucleophilic substitutions or cross-couplings.

Acid-Catalyzed Esterification

A classic approach involves Fischer esterification, where the carboxylic acid reacts with tert-butanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid or HCl gas). The reaction is refluxed in toluene or dioxane to drive off water, shifting the equilibrium toward ester formation.

Example Protocol :

-

Reactants : Boc-piperidine-3-carboxylic acid (1 equiv), tert-butanol (5 equiv).

-

Catalyst : H₂SO₄ (0.1 equiv).

This method, while reliable, often requires stringent drying conditions and yields 70–85% of the desired ester.

Carbodiimide-Mediated Activation

For higher efficiency, the carboxylic acid is activated using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of DMAP. The activated intermediate reacts with tert-butanol to yield the ester under mild conditions.

Optimized Procedure :

-

Activator : DCC (1.2 equiv), DMAP (0.2 equiv).

-

Solvent : DCM or THF.

Industrial-Scale Production

Large-scale manufacturing prioritizes cost-effectiveness and sustainability. Continuous flow systems, as demonstrated in the synthesis of tert-butyl 4-iodopiperidine-1-carboxylate, offer advantages over batch processes, including improved heat transfer and reduced reaction times.

Process Comparison :

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 24 hours | 2–4 hours |

| Yield | 75–80% | 85–90% |

| By-Products | ~15% | <5% |

Stereochemical Considerations

The stereochemistry of this compound is critical for applications in chiral drug synthesis. Enantioselective deprotonation using chiral bases like (-)-sparteine with sec-BuLi has achieved moderate enantiomeric ratios (er = 87:13) . Computational models (DFT calculations) suggest that thermodynamic control governs selectivity, underscoring the need for low-temperature conditions to suppress competing pathways.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl piperidine-3-carboxylate, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes:

Ring Formation : Cyclization of precursors like cyclopropylamine with thiocyanate to form triazole intermediates .

Coupling Reactions : Reacting intermediates with tert-butyl carbamate under optimized conditions (e.g., dichloromethane solvent, 0–20°C, triethylamine as a base) to introduce the tert-butyl group .

Factors affecting yields include:

Q. How should researchers characterize this compound to confirm its structural integrity and purity?

- Methodological Answer : Key characterization methods include:

- Spectroscopy :

- NMR : H and C NMR to verify substituent positions and tert-butyl group integration .

- IR : Confirm carbonyl (C=O) and ester (C-O) functional groups.

- Chromatography :

- HPLC : Assess purity (>95% is typical for research-grade material) .

- Mass Spectrometry : High-resolution MS to validate molecular formula (e.g., CHNO) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX programs for structure refinement .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Fire Safety : Avoid sparks/open flames; use CO or dry chemical extinguishers .

- Toxicity Management : No full toxicological profile exists; treat as a potential irritant and seek medical advice if exposed .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis to minimize by-products and improve scalability?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .

- Catalyst Screening : Test alternatives to DMAP (e.g., Hünig’s base) for improved regioselectivity .

- Temperature Gradients : Use stepwise heating (e.g., 0°C → room temperature) to control exothermic reactions .

- Scalability : Pilot-scale reactors with continuous flow systems improve mixing and heat dissipation .

Q. What strategies are effective in resolving contradictions in reported crystallographic data for this compound derivatives?

- Methodological Answer :

- Data Validation : Cross-check experimental XRD data with computational models (e.g., density functional theory) .

- Refinement Protocols : Use SHELXL for high-resolution data to resolve ambiguities in bond lengths/angles .

- Twinned Crystals : Apply SHELXD for structure solution in cases of twinning or pseudo-symmetry .

- Collaborative Databases : Compare results with Cambridge Structural Database (CSD) entries to identify outliers .

Q. How can the stability of this compound under varying storage conditions be systematically assessed?

- Methodological Answer :

- Accelerated Degradation Studies :

- Temperature : Store samples at 4°C, 25°C, and 40°C for 1–6 months; monitor via HPLC .

- Humidity : Expose to 30–80% relative humidity to assess hydrolytic stability of the ester group .

- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products under controlled UV exposure .

- Long-Term Stability : Periodic NMR analysis to track tert-butyl group cleavage or piperidine ring oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.